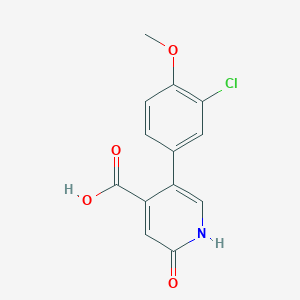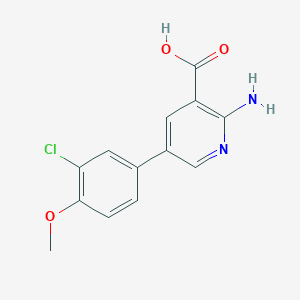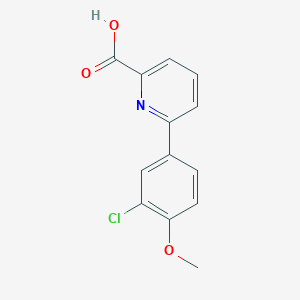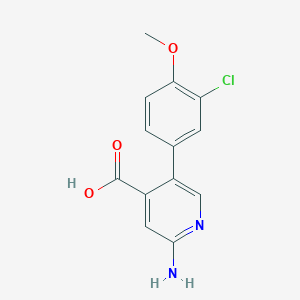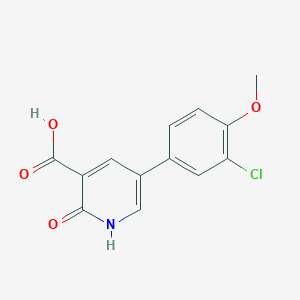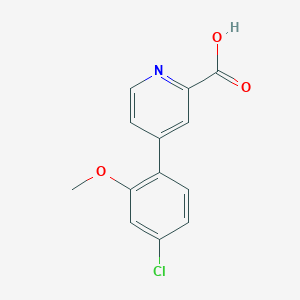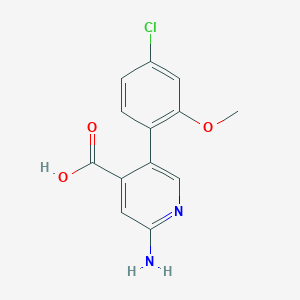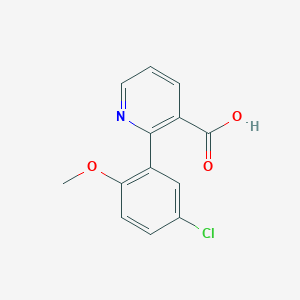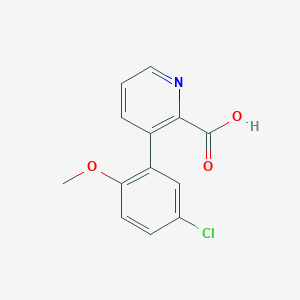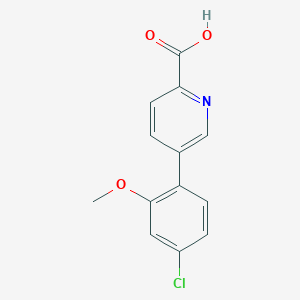
5-(4-Chloro-2-methoxyphenyl)picolinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Chloro-2-methoxyphenyl)picolinic acid, 95% (5-CMPPA) is a synthetic compound used in a variety of scientific research applications. It is a white crystalline solid with a melting point of approximately 150°C. 5-CMPPA is an important intermediate in the synthesis of various organic compounds and is used as a reagent in a variety of biochemical and physiological studies.
科学研究应用
5-(4-Chloro-2-methoxyphenyl)picolinic acid, 95% is used in a variety of scientific research applications. It is used as a reagent in the synthesis of organic compounds, such as polymers, dyes, and pharmaceuticals. It is also used as a reagent in the synthesis of inorganic compounds, such as metal complexes. 5-(4-Chloro-2-methoxyphenyl)picolinic acid, 95% is also used in biochemical and physiological studies, such as the study of enzyme activity and the study of cell signaling pathways.
作用机制
The mechanism of action of 5-(4-Chloro-2-methoxyphenyl)picolinic acid, 95% is not well understood. It is believed that 5-(4-Chloro-2-methoxyphenyl)picolinic acid, 95% acts as an inhibitor of certain enzymes, such as proteases and phosphatases, which are involved in various biochemical and physiological processes. It is also believed that 5-(4-Chloro-2-methoxyphenyl)picolinic acid, 95% may interact with certain receptors, such as G-protein coupled receptors, and may modulate their activity.
Biochemical and Physiological Effects
5-(4-Chloro-2-methoxyphenyl)picolinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as proteases and phosphatases, which are involved in various biochemical and physiological processes. It has also been shown to modulate the activity of certain receptors, such as G-protein coupled receptors. In addition, 5-(4-Chloro-2-methoxyphenyl)picolinic acid, 95% has been shown to have anti-inflammatory and anti-oxidant effects.
实验室实验的优点和局限性
The use of 5-(4-Chloro-2-methoxyphenyl)picolinic acid, 95% in laboratory experiments has several advantages. It is a relatively inexpensive reagent and is readily available. It is also relatively stable and can be stored for long periods of time without significant degradation. The main limitation of 5-(4-Chloro-2-methoxyphenyl)picolinic acid, 95% is that it is not very soluble in water, which can make it difficult to use in certain experiments.
未来方向
There are several potential future directions for 5-(4-Chloro-2-methoxyphenyl)picolinic acid, 95%. One potential direction is the development of new methods for synthesizing 5-(4-Chloro-2-methoxyphenyl)picolinic acid, 95%. Another potential direction is the development of new applications for 5-(4-Chloro-2-methoxyphenyl)picolinic acid, 95%, such as in the synthesis of new organic and inorganic compounds. Finally, there is potential for further research into the biochemical and physiological effects of 5-(4-Chloro-2-methoxyphenyl)picolinic acid, 95%, as well as its mechanism of action.
合成方法
5-(4-Chloro-2-methoxyphenyl)picolinic acid, 95% is synthesized from 4-chloro-2-methoxyphenol, which is reacted with picolinic acid in the presence of a base. The reaction is carried out in an aqueous medium at a temperature of approximately 150°C. This reaction produces a white crystalline solid that is 95% pure 5-(4-Chloro-2-methoxyphenyl)picolinic acid, 95%.
属性
IUPAC Name |
5-(4-chloro-2-methoxyphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c1-18-12-6-9(14)3-4-10(12)8-2-5-11(13(16)17)15-7-8/h2-7H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYCALPKRCQAQAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C2=CN=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

